![molecular formula C7H12O B1655201 Bicyclo[3.1.0]hexane-6-methanol CAS No. 3313-85-7](/img/structure/B1655201.png)

Bicyclo[3.1.0]hexane-6-methanol

Vue d'ensemble

Description

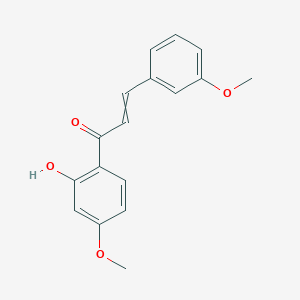

Bicyclo[3.1.0]hexane-6-methanol is a chemical compound with the molecular formula C10H18O2 . It is a type of bicyclic structure that is prevalent in natural products and synthetic bioactive compounds .

Synthesis Analysis

The synthesis of Bicyclo[3.1.0]hexane-6-methanol involves a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation, and it has been found to yield good results for a broad range of cyclopropene and cyclopropylaniline derivatives .Molecular Structure Analysis

The molecular structure of Bicyclo[3.1.0]hexane-6-methanol is characterized by a bicyclic scaffold with three contiguous stereocenters . This structure is also associated with an all-carbon quaternary center .Chemical Reactions Analysis

The chemical reactions involving Bicyclo[3.1.0]hexane-6-methanol are characterized by high diastereoselectivity when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline . The resulting products can be further functionalized without any alteration of the bicyclic structure .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

Bicyclo[3.1.0]hexane-6-methanol, also known as 6,6-dimethyl-3-azabicyclo[3.1.0]hexane (6,6-DMABH), plays a crucial role in antiviral medications. For instance, it is a key component in drugs like boceprevir and pf-07321332 . Researchers explore its potential as a scaffold for designing novel antiviral agents due to its unique structure.

Organic Synthesis and Building Blocks

The convergent synthesis of bicyclo[3.1.0]hexanes with an all-carbon quaternary center has been achieved via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines. Photoredox catalysts and blue LED irradiation facilitate this process, yielding valuable bicyclic scaffolds with three contiguous stereocenters. These compounds serve as versatile building blocks for further organic synthesis and drug discovery .

Asymmetric Synthesis

Researchers have explored radical asymmetric intramolecular α-cyclopropanation reactions to create enantioenriched bicyclo[3.1.0]hexane skeletons. These compounds bear two crucial vicinal all-carbon quaternary stereocenters and exhibit good to excellent enantioselectivity. Such synthetic methods contribute to the development of chiral molecules for various applications .

Natural Product Synthesis

Bicyclo[3.1.0]hexane systems can be synthesized from natural precursors. For example, a novel synthesis starting from carvone has been reported. This approach provides access to diverse bicyclic structures, which may find applications in natural product synthesis and chemical biology .

Mécanisme D'action

Target of Action

Bicyclo[310]hexane-6-methanol is a complex compound with a unique structureSimilar compounds have been shown to interact with various receptor subtypes .

Mode of Action

The mode of action of Bicyclo[31It is synthesized via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process involves the use of an organic or an iridium photoredox catalyst and blue LED irradiation . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .

Biochemical Pathways

The biochemical pathways affected by Bicyclo[31Similar compounds such as sabinene, a naturally occurring bicyclic unsaturated monoterpene, have been found in different plant essential oils . Sabinene can be emitted by a number of plants and has been found in different plant essential oils .

Result of Action

The molecular and cellular effects of Bicyclo[31Similar compounds have been shown to have a preference for certain receptor subtypes .

Propriétés

IUPAC Name |

6-bicyclo[3.1.0]hexanylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c8-4-7-5-2-1-3-6(5)7/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYAHVDWWLAYJOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C1)C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10312060 | |

| Record name | Bicyclo[3.1.0]hexane-6-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10312060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[3.1.0]hexane-6-methanol | |

CAS RN |

3313-85-7 | |

| Record name | Bicyclo[3.1.0]hexane-6-methanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[3.1.0]hexane-6-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10312060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bicyclo[3.1.0]hexane-6-methanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K24F5K6BMX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-Nitro-4-(trifluoromethyl)phenyl]sulfanylaniline](/img/structure/B1655122.png)

![[(4Ar,6R,7R,7aR)-6-[2-(butanoylamino)-6-oxo-1H-purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate](/img/structure/B1655124.png)

![2-[5-(Carboxymethylsulfanyl)pentylsulfanyl]acetic acid](/img/structure/B1655132.png)

![2-[(E)-(2-Hydroxyphenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B1655133.png)

![(2Z)-6-hydroxy-2-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B1655135.png)